3-methoxy-6,11-dihydro-5H-benzo[a]carbazole
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Overview
Description
3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is an organic compound with the molecular formula C17H15NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,11-dihydro-5H-benzo[a]carbazole can be achieved through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring system . The reaction typically requires heating and the use of a strong acid, such as hydrochloric acid or sulfuric acid, as a catalyst.
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[a]carbazole derivatives.
Scientific Research Applications
3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their anticancer properties and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methoxy-6,11-dihydro-5H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . The compound’s methoxy group at the C-2 position plays a crucial role in enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-5H-benzo[a]carbazole: Lacks the methoxy group, which may result in different biological activities.
8-Chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole: Contains a chlorine atom, which can alter its chemical and biological properties.
Uniqueness
3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole is unique due to the presence of the methoxy group at the C-2 position, which enhances its anticancer activity compared to other derivatives. This structural feature makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-methoxy-6,11-dihydro-5H-benzo[a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-5,7,9-10,18H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFCLLPLFNWZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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